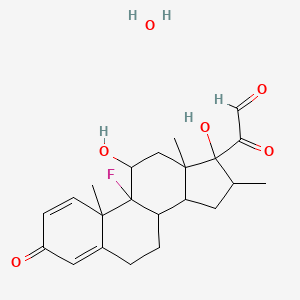

21-Dehydro DexaMethasone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de la Dexaméthasone 21-Déhydro implique généralement l'utilisation de la diosgénine comme matière première . Le processus comprend plusieurs étapes telles que l'hydroxylation, la déshydrogénation et la fluoration. Une méthode courante implique l'ouverture de l'époxyde avec HF/DMF pour produire de la dexaméthasone 21-méthyl, qui est ensuite soumise au protocole de Ringold-Stork pour fournir de la dexaméthasone-21-acétate. L'hydrolyse finale donne de la dexaméthasone .

Méthodes de production industrielle : La production industrielle de corticostéroïdes, y compris la Dexaméthasone 21-Déhydro, implique souvent des transformations microbiennes et des processus enzymatiques . Ces méthodes sont préférées en raison de leur efficacité et de leur rentabilité. La combinaison de la chimie et de la biotechnologie a été développée au fil des ans pour optimiser la production de ces molécules complexes .

Analyse Des Réactions Chimiques

Types de réactions : La Dexaméthasone 21-Déhydro subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution . Ces réactions sont essentielles pour modifier le composé afin d'améliorer ses propriétés ou pour produire des dérivés pour des applications spécifiques.

Réactifs et conditions communs : Les réactifs courants utilisés dans les réactions impliquant la Dexaméthasone 21-Déhydro comprennent HF/DMF pour l'ouverture de l'époxyde, et divers acides et bases pour l'hydrolyse et d'autres transformations . Les conditions de réaction sont soigneusement contrôlées pour garantir un rendement élevé et une pureté élevée du produit final.

Principaux produits formés : Les principaux produits formés à partir des réactions de la Dexaméthasone 21-Déhydro comprennent divers dérivés de la dexaméthasone, qui sont utilisés dans différentes applications thérapeutiques .

Applications de la recherche scientifique

La Dexaméthasone 21-Déhydro a une large gamme d'applications de recherche scientifique. En chimie, elle est utilisée comme étalon de référence pour les méthodes analytiques . En biologie et en médecine, elle est utilisée pour étudier les effets des glucocorticoïdes sur l'inflammation et la réponse immunitaire . Elle est également intégrée dans des systèmes d'administration de médicaments pour améliorer la formation osseuse et traiter les défauts osseux .

Mécanisme d'action

Le mécanisme d'action de la Dexaméthasone 21-Déhydro implique la liaison au récepteur des glucocorticoïdes, qui provoque des modifications de l'expression des gènes . Cela conduit à une diminution de la vasodilatation et de la perméabilité des capillaires, ainsi qu'à une diminution de la migration des leucocytes vers les sites d'inflammation . Le composé supprime également la production de médiateurs inflammatoires et inverse l'augmentation de la perméabilité capillaire .

Applications De Recherche Scientifique

21-Dehydro DexaMethasone has a wide range of scientific research applications. In chemistry, it is used as a reference standard for analytical methods . In biology and medicine, it is used to study the effects of glucocorticoids on inflammation and immune response . It is also incorporated into drug delivery systems to enhance bone formation and treat bone defects .

Mécanisme D'action

The mechanism of action of 21-Dehydro DexaMethasone involves binding to the glucocorticoid receptor, which mediates changes in gene expression . This leads to decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation . The compound also suppresses the production of inflammatory mediators and reverses increased capillary permeability .

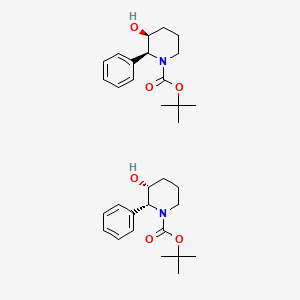

Comparaison Avec Des Composés Similaires

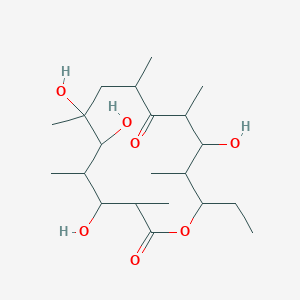

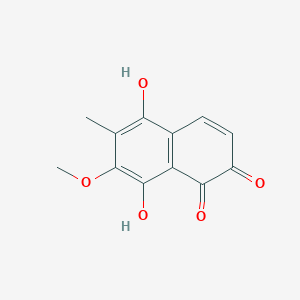

Composés similaires : Les composés similaires à la Dexaméthasone 21-Déhydro comprennent la prednisone, la prednisolone, l'hydrocortisone, la bétaméthasone et la méthylprednisolone . Ces composés partagent des structures et des propriétés pharmacologiques similaires, mais diffèrent en termes de puissance et d'applications spécifiques.

Unicité : La Dexaméthasone 21-Déhydro est unique en raison de ses motifs spécifiques de fluoration et d'hydroxylation, qui améliorent ses effets anti-inflammatoires et immunosuppresseurs . Cela le rend particulièrement efficace dans le traitement des affections qui nécessitent une activité glucocorticoïde puissante.

Propriétés

Formule moléculaire |

C22H29FO6 |

|---|---|

Poids moléculaire |

408.5 g/mol |

Nom IUPAC |

2-(9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoacetaldehyde;hydrate |

InChI |

InChI=1S/C22H27FO5.H2O/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24;/h6-7,9,11-12,15-17,26,28H,4-5,8,10H2,1-3H3;1H2 |

Clé InChI |

ZMURNDHCFSXEML-UHFFFAOYSA-N |

SMILES canonique |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)C=O)O)C)O)F)C.O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-1,12-Bis(diphenylphosphanyl)-6,7-diphenyldibenzo[e,g][1,4]diazocine](/img/structure/B12296186.png)

![Methyl 16-methyl-13-oxido-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate](/img/structure/B12296189.png)

![1H-1,2,4-Triazole-3,5-diamine, N3-[4-[4-(1R,2R,4S)-bicyclo[2.2.1]hept-2-yl-1-piperazinyl]phenyl]-1-(2-chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)-](/img/structure/B12296208.png)